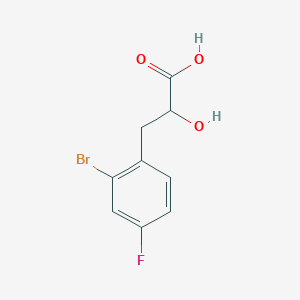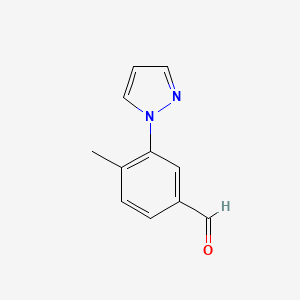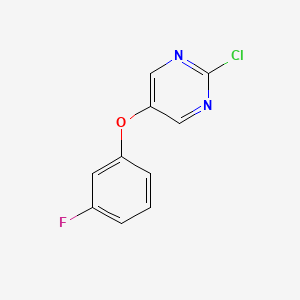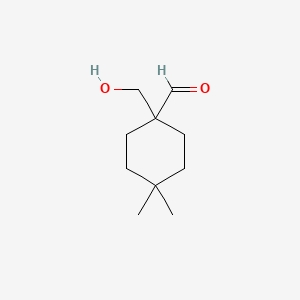![molecular formula C8H7F3OS B15272133 [3-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B15272133.png)
[3-(Trifluoromethoxy)phenyl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Trifluoromethoxy)phenyl]methanethiol is an organosulfur compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethoxy)iodobenzene with thiourea, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of [3-(Trifluoromethoxy)phenyl]methanethiol can be achieved through continuous flow chemistry techniques. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of caesium fluoride as a fluorine source in a packed bed reactor is an environmentally friendly approach that avoids the use of per- and polyfluoroalkyl substances (PFAS) .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[3-(Trifluoromethoxy)phenyl]methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and efficacy.
Mecanismo De Acción
The mechanism of action of [3-(Trifluoromethoxy)phenyl]methanethiol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
- [4-(Trifluoromethoxy)phenyl]methanethiol
- [2-(Trifluoromethoxy)phenyl]methanethiol
- [3-(Trifluoromethyl)phenyl]methanethiol
Comparison:
- [3-(Trifluoromethoxy)phenyl]methanethiol is unique due to the position of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs. The presence of the trifluoromethoxy group at the meta position enhances its metabolic stability and lipophilicity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C8H7F3OS |
|---|---|
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
[3-(trifluoromethoxy)phenyl]methanethiol |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)12-7-3-1-2-6(4-7)5-13/h1-4,13H,5H2 |
Clave InChI |
LHDSLMJORQQWQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


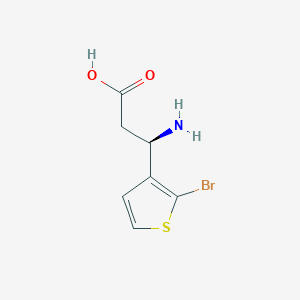
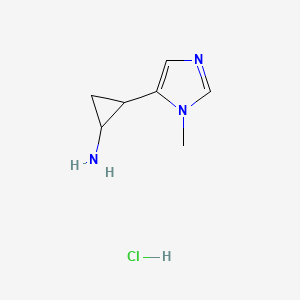
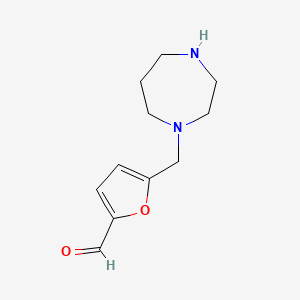
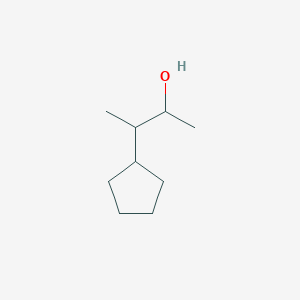
![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
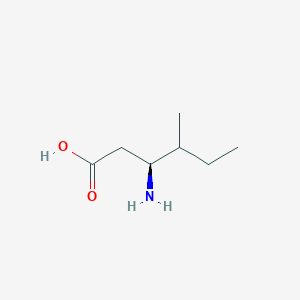
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)
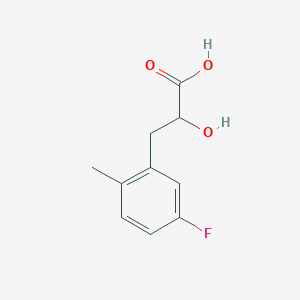
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
